molecular formula C14H23N3O3S B2691864 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine CAS No. 721903-15-7

1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine

Cat. No.: B2691864
CAS No.: 721903-15-7
M. Wt: 313.42
InChI Key: YUKZIXZHUBFRQJ-UHFFFAOYSA-N
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Description

1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine is a chemical compound with the molecular formula C14H23N3O3S. It is characterized by the presence of a butyl group, a morpholine sulfonyl group, and a benzene ring with two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and water, and the reactions are carried out under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .

Scientific Research Applications

1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

  • 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine
  • 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine

Comparison: this compound is unique due to the presence of the butyl group and the morpholine sulfonyl group, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications.

Properties

IUPAC Name

1-N-butyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-2-3-6-16-14-5-4-12(11-13(14)15)21(18,19)17-7-9-20-10-8-17/h4-5,11,16H,2-3,6-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKZIXZHUBFRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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